IT1t dihydrochloride

Description

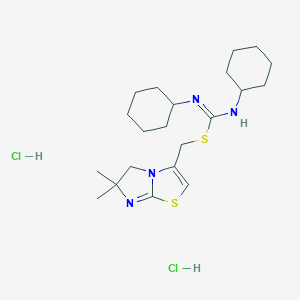

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJOXOIINQOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36Cl2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IT1t Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT1t dihydrochloride is a potent and specific small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive overview of the mechanism of action of IT1t, detailing its molecular interactions, impact on receptor oligomerization, and downstream signaling consequences. This guide synthesizes key experimental findings, presents quantitative data in a structured format, and includes detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.

Core Mechanism of Action: Antagonism of the CXCR4 Receptor

This compound functions as a competitive antagonist of the CXCR4 receptor, effectively blocking the binding of its endogenous ligand, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1α, SDF-1α).[1] This inhibition prevents the conformational changes in CXCR4 necessary for signal transduction, thereby blocking downstream cellular responses.

The primary mechanism involves the direct binding of IT1t to the CXCR4 receptor. Crystallographic studies have revealed that IT1t binds within the transmembrane domain of CXCR4, occupying the orthosteric binding pocket and sterically hindering the binding of CXCL12.[2][3] This interaction is characterized by high affinity and potency, as demonstrated by various in vitro assays.

Quantitative Potency of this compound

The inhibitory activity of IT1t has been quantified in several key functional assays. The following table summarizes the reported potency values.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| CXCL12/CXCR4 Interaction | IC50 | 2.1 nM | Jurkat cells | [1] |

| Calcium Flux Inhibition | IC50 | 23.1 nM | Not specified | [1] |

| [35S]GTPγS Binding Assay | Ki | 5.2 ± 0.1 x 10⁻⁹ M | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | [4] |

| CXCL12-induced [35S]GTPγS Binding | EC50 (CXCL12) | 1.6 ± 0.2 x 10⁻⁹ M | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | [4] |

Unique Mechanism: Disruption of CXCR4 Oligomerization

A distinguishing feature of IT1t's mechanism of action is its ability to disrupt the oligomeric structure of CXCR4.[4][5] CXCR4 is known to exist as monomers, dimers, and higher-order oligomers in the cell membrane, and this organization is thought to play a role in its signaling capabilities.[4][6]

Biochemical and biophysical studies have demonstrated that IT1t binding leads to a rapid and reversible destabilization of CXCR4 oligomers, promoting a monomeric state.[4] This effect is in contrast to another well-characterized CXCR4 antagonist, AMD3100, which does not affect the receptor's oligomerization state.[4][5] This unique property of IT1t suggests an additional layer to its inhibitory mechanism beyond simple competitive antagonism.

Interestingly, while IT1t promotes the monomerization of wild-type CXCR4, it has been shown to promote the dimerization of a constitutively active, signaling-defective mutant of CXCR4 (Asn119Lys).[4] This highlights the complex interplay between ligand binding and receptor organization.

Downstream Signaling Pathways Affected by this compound

By blocking the CXCL12/CXCR4 axis, this compound inhibits the activation of several downstream signaling pathways crucial for cell migration, proliferation, and survival. The primary signaling cascade initiated by CXCR4 activation involves G-protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[7]

IT1t's antagonism of CXCR4 has been shown to inhibit Gαi2-protein signaling.[7] This leads to a reversal of the classical CXCR4 signaling cascade, hypothetically resulting in an increase in cAMP and a reduction in calcium mobilization, PI3K/Akt activation, and MAPK activation.[7]

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to CXCR4.

Protocol:

-

Prepare membrane fractions from cells expressing CXCR4.

-

Pre-incubate approximately 10 µg of membrane protein for 15 minutes at 30°C in assay buffer (20 mM HEPES, 5 mM MgCl₂, 160 mM NaCl, 0.05% bovine serum albumin, pH 7.5) containing the desired concentrations of IT1t.[4]

-

Initiate the reaction by adding an assay mix to achieve the following final concentrations: 50 nCi/tube [35S]GTPγS, 1 µM GDP, and 30 µg/ml saponin.[4]

-

To determine antagonist affinity, add an EC80 concentration of CXCL12 along with varying concentrations of IT1t.[4]

-

Incubate the reaction for 45 minutes at 30°C.[4]

-

Terminate the reaction by rapid filtration through UniFilter GF/C filter plates using a 96-well Filtermate cell harvester.[4]

-

Quantify the bound [35S]GTPγS using a scintillation counter.

Calcium Flux Assay

This assay measures the mobilization of intracellular calcium upon CXCR4 activation.

General Protocol:

-

Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Indo-1) according to the dye manufacturer's instructions.[7]

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Establish a baseline fluorescence reading using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Stimulate the cells with an appropriate concentration of CXCL12.

-

Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

The inhibitory effect of IT1t is determined by the reduction in the CXCL12-induced fluorescence signal.

CXCR4 Oligomerization Assays

4.3.1. Fluorescence Intensity Fluctuation Spectrometry (e.g., SpIDA - Spatial Intensity Distribution Analysis): This biophysical technique can be used to quantify the oligomeric state of fluorescently tagged receptors in living cells.

General Methodology:

-

Express CXCR4 tagged with a fluorescent protein (e.g., mEGFP) in a suitable cell line.[4]

-

Treat the cells with this compound or a vehicle control for a specified period.

-

Acquire images of the cell membrane using a confocal microscope with photon-counting detectors.

-

Analyze the fluorescence intensity fluctuations to determine the brightness of fluorescent particles, which corresponds to the number of protomers in a complex (monomer, dimer, etc.).[4]

4.3.2. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE): This biochemical method separates protein complexes in their native state, allowing for the visualization of different oligomeric forms.

General Methodology:

-

Treat CXCR4-expressing cells with this compound or a vehicle control.[4]

-

Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Separate the protein complexes by BN-PAGE.

-

Transfer the separated complexes to a membrane and perform a Western blot using an antibody against CXCR4 or its fluorescent tag.[4]

-

Visualize the bands corresponding to monomers, dimers, and higher-order oligomers.

Conclusion

This compound is a potent CXCR4 antagonist with a multifaceted mechanism of action. Beyond its role as a competitive inhibitor of CXCL12 binding, its ability to disrupt CXCR4 oligomerization distinguishes it from other antagonists and may contribute to its overall efficacy. The detailed understanding of its interaction with CXCR4 and its impact on downstream signaling pathways, as outlined in this guide, is crucial for the continued development of IT1t and other CXCR4-targeted therapeutics for a range of diseases, including cancer and HIV.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bu.edu [bu.edu]

- 3. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

IT1t Dihydrochloride: A Potent CXCR4 Antagonist Disrupting Receptor Dimerization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4), and its cognate ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12), play a pivotal role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Consequently, the CXCR4/CXCL12 axis has emerged as a critical therapeutic target. This technical guide provides a comprehensive overview of IT1t dihydrochloride, a potent and selective small-molecule antagonist of CXCR4. We delve into its unique mechanism of action, which involves the disruption of CXCR4 receptor dimerization, a key step in signal transduction. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to CXCR4 and its Role in Disease

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CXCL12, initiates a cascade of intracellular signaling events.[1] These signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, regulate fundamental cellular processes such as chemotaxis, survival, and proliferation.[1][2][3] Dysregulation of the CXCR4/CXCL12 axis is implicated in a variety of diseases. In many forms of cancer, tumor cells overexpress CXCR4, which facilitates their metastasis to organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver.[1] Furthermore, this axis is co-opted by the human immunodeficiency virus (HIV) for entry into host cells. Given its central role in these pathologies, the development of effective CXCR4 antagonists is a significant area of therapeutic research.

This compound: A Novel CXCR4 Antagonist

This compound is a small-molecule isothiourea derivative that has demonstrated high affinity and potent antagonism of the CXCR4 receptor.[4] Unlike many other CXCR4 antagonists, a key feature of IT1t's mechanism of action is its ability to selectively disrupt the dimerization and oligomerization of CXCR4 receptors.[4][5] This disruption of higher-order receptor structures is believed to be a critical factor in its potent inhibitory activity.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data from published studies, providing a comparative overview of its activity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2.1 nM | Inhibition of CXCL12/CXCR4 interaction | [6] |

| IC50 | 23.1 nM | Inhibition of CXCL12-induced calcium flux | [6] |

| IC50 | 2.6 x 10-8 M | Against an EC80 concentration of CXCL12 | [4] |

| Ki | 5.2 ± 0.1 x 10-9 M | Calculated from [35S]GTPγS binding assay | [4] |

Table 1: In Vitro Potency of this compound

| Compound | IC50 (CXCL12/CXCR4 Interaction) | Mechanism of Action | Reference |

| This compound | 2.1 nM | Disrupts CXCR4 dimerization | [4][6] |

| AMD3100 (Plerixafor) | 3.9 x 10-7 M | Does not significantly affect CXCR4 dimerization | [4] |

Table 2: Comparison of this compound with AMD3100

Mechanism of Action: Disruption of CXCR4 Dimerization

A distinguishing feature of IT1t is its ability to interfere with the oligomeric state of CXCR4. Studies have shown that CXCR4 exists as a dynamic equilibrium of monomers, dimers, and higher-order oligomers on the cell surface.[4] Receptor dimerization is considered a crucial step for efficient G protein coupling and subsequent signal transduction. IT1t has been demonstrated to rapidly and reversibly promote the monomerization of CXCR4, thereby inhibiting downstream signaling.[4][5] This is in contrast to other CXCR4 antagonists like AMD3100, which do not significantly alter the receptor's oligomeric state.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize CXCR4 antagonists like this compound.

CXCR4 Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the CXCR4 receptor by measuring its ability to compete with a labeled ligand.

Materials:

-

Cells expressing CXCR4 (e.g., Jurkat cells, HEK293 cells transfected with CXCR4)

-

Labeled ligand (e.g., [125I]-SDF-1α or a fluorescently labeled CXCL12)

-

Test compound (this compound)

-

Binding buffer (e.g., Tris-HCl with BSA and MgCl2)

-

Filtration apparatus and glass fiber filters

-

Scintillation counter or plate reader

Procedure:

-

Prepare a suspension of CXCR4-expressing cells in binding buffer.

-

In a multi-well plate, add a fixed concentration of the labeled ligand to each well.

-

Add serial dilutions of this compound or a control compound to the wells.

-

Add the cell suspension to each well and incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound ligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Measure the radioactivity or fluorescence of the filters using a scintillation counter or plate reader.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration and determine the IC50 value.

SDF-1α Induced Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to inhibit the chemotactic response of cells towards an SDF-1α gradient.

Materials:

-

CXCR4-expressing migratory cells (e.g., cancer cell lines, lymphocytes)

-

Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores)

-

Chemotaxis medium (e.g., serum-free RPMI with BSA)

-

Recombinant human SDF-1α/CXCL12

-

Test compound (this compound)

-

Cell staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Pre-treat the migratory cells with various concentrations of this compound for a specified duration (e.g., 30-60 minutes).

-

Add chemotaxis medium containing SDF-1α to the lower chamber of the Boyden apparatus.

-

Add the pre-treated cell suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 4-24 hours).

-

Remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane with crystal violet.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the percentage of migration inhibition compared to the untreated control.

Calcium Flux Assay

This assay measures the ability of a compound to block the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation.

Materials:

-

CXCR4-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Recombinant human SDF-1α/CXCL12

-

Test compound (this compound)

-

Fluorometric plate reader or flow cytometer

Procedure:

-

Load the CXCR4-expressing cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in assay buffer and add them to a multi-well plate.

-

Add various concentrations of this compound to the wells and incubate for a short period.

-

Measure the baseline fluorescence.

-

Add SDF-1α to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the influx of intracellular calcium.

-

Calculate the inhibition of the calcium response in the presence of IT1t compared to the control.

In Vivo Studies: Zebrafish Xenograft Model

The anti-metastatic potential of IT1t has been investigated using a zebrafish xenograft model of triple-negative breast cancer.[7][8][9] In this model, human cancer cells are injected into transparent zebrafish embryos, allowing for real-time visualization of tumor cell migration and metastasis. Treatment with IT1t has been shown to significantly reduce the formation of early metastases in this model, highlighting its potential as an anti-cancer therapeutic.[7][8][9]

CXCR4 Signaling Pathways

The binding of CXCL12 to CXCR4 triggers a complex network of intracellular signaling pathways that are crucial for various cellular functions. IT1t, by antagonizing CXCR4, effectively blocks these downstream signaling events.

Conclusion

This compound represents a promising CXCR4 antagonist with a distinct mechanism of action involving the disruption of receptor dimerization. Its high potency in inhibiting CXCR4-mediated signaling and its demonstrated anti-metastatic effects in preclinical models underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug developers interested in targeting the CXCR4/CXCL12 axis, offering key data, detailed experimental protocols, and visual aids to facilitate further investigation and development of this and other CXCR4-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Development of Isothiourea Derivatives, Featuring the CXCR4 Antagonist IT1t

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from enzyme inhibition to receptor modulation. This technical guide provides a comprehensive overview of the discovery and development of isothiourea derivatives, with a central focus on the potent and selective C-X-C chemokine receptor type 4 (CXCR4) antagonist, IT1t. This document details the mechanism of action, pharmacological properties, and synthesis of IT1t, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Isothiourea Derivatives

Isothiourea, a structural isomer of thiourea, possesses a unique chemical scaffold that has proven to be a valuable starting point for the development of pharmacologically active molecules. The presence of a sulfur atom and two nitrogen atoms allows for diverse chemical modifications, leading to compounds with a wide array of therapeutic applications. While some isothiourea derivatives have been investigated for their enzyme inhibitory activities against targets such as sirtuins, acetylcholinesterase, and tyrosinase, a significant breakthrough in this class of compounds came with the discovery of IT1t, a potent antagonist of the CXCR4 receptor.

IT1t: A Potent Isothiourea-Based CXCR4 Antagonist

IT1t is a small, drug-like isothiourea derivative that has demonstrated high potency and selectivity as a CXCR4 antagonist. It effectively inhibits the interaction between CXCR4 and its endogenous ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). This interaction is a key signaling axis implicated in numerous physiological and pathological processes, including cancer metastasis, HIV-1 entry into host cells, and inflammatory responses.

Mechanism of Action

IT1t acts as a competitive antagonist at the CXCR4 receptor. The crystal structure of CXCR4 in complex with IT1t reveals that the small molecule binds to the minor pocket of the receptor. This binding prevents the conformational changes necessary for receptor activation by CXCL12, thereby blocking downstream signaling pathways. Specifically, the heteroatoms of the two isothiourea moieties of IT1t form salt bridges with residues Asp97 and Glu288 of CXCR4, while its cyclohexane rings engage in hydrophobic interactions.

Pharmacological Data

The pharmacological profile of IT1t has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data for IT1t and provide a comparison with other isothiourea derivatives investigated for different biological targets.

Table 1: Pharmacological Profile of IT1t (CXCR4 Antagonist)

| Parameter | Value | Assay System | Reference |

| IC50 (CXCL12/CXCR4 Interaction) | 2.1 nM | Not specified | [1] |

| 8.0 nM | Not specified | [2][3] | |

| IC50 (Calcium Flux Inhibition) | 23.1 nM | Not specified | [1] |

| Binding Affinity (pKi) | Not specified | NanoBRET competition-binding | [2] |

| In Vivo Efficacy | Reduction in metastatic tumor burden | Zebrafish xenograft model | [4] |

Table 2: Inhibitory Activity of Other Isothiourea Derivatives

| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |

| N(ε)-methyl-thiocarbamoyl-lysine | SIRT1/2/3 | Strong inhibitory warhead | [5] |

| N(ε)-carboxyethyl-thiocarbamoyl-lysine | SIRT5 | Strong inhibitory warhead | [5] |

| Indole-thiourea derivative 4b | Tyrosinase | IC50 = 5.9 ± 2.47 μM | [6] |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea (3) | Tyrosinase | Ki = 119.22 μM | [4] |

| 1-isobutyl-3-cyclohexylthiourea (1) | Acetylcholinesterase (AChE) | High IC50 (>100 µg/mL) | [7] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | IC50 = 50 µg/mL | [7] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | IC50 = 60 µg/mL | [7] |

Signaling Pathways and Experimental Workflows

CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. IT1t, by blocking this initial interaction, effectively inhibits these downstream pathways.

Experimental Workflow: CXCR4 Competitive Binding Assay

A common method to assess the binding affinity of compounds like IT1t to CXCR4 is a competitive binding assay. This workflow outlines the general steps involved.

Experimental Protocols

Synthesis of IT1t-Based Fluorescent Probes

The synthesis of fluorescent probes based on the IT1t scaffold provides valuable tools for studying CXCR4. A general two-step reaction is employed:

-

Isothiourea Formation: Commercially available 4,4-dimethyl-2-imidazolidinethione is reacted with dichloroacetone to form the isothiourea core structure.

-

Coupling Reaction: Separately, cyclohexyl isothiocyanate is reacted with a protected aminocyclohexane derivative. The resulting product is then coupled with the isothiourea core to yield the IT1t analog with a site for fluorophore conjugation.[2]

CXCR4 Competitive Binding Assay Protocol

This protocol is adapted from methodologies used to characterize CXCR4 antagonists.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Labeled CXCL12 (e.g., [125I]-SDF-1α or fluorescently-labeled CXCL12)

-

Unlabeled IT1t (or other test compounds)

-

96-well filter plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Harvest and wash the CXCR4-expressing cells with assay buffer. Resuspend the cells to a final concentration of 1 x 106 cells/mL.

-

In a 96-well filter plate, add 50 µL of cell suspension to each well.

-

Add 25 µL of varying concentrations of unlabeled IT1t (typically from 1 pM to 10 µM). For total binding wells, add 25 µL of assay buffer. For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 1 µM AMD3100).

-

Add 25 µL of labeled CXCL12 at a final concentration equal to its Kd.

-

Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Wash the wells three times with cold assay buffer to remove unbound ligand.

-

Measure the radioactivity in each well using a scintillation counter or the fluorescence using a plate reader.

-

Calculate the specific binding and determine the IC50 value for IT1t by non-linear regression analysis.

Calcium Flux Assay Protocol

This assay measures the ability of a compound to inhibit CXCL12-induced intracellular calcium mobilization.

Materials:

-

CXCR4-expressing cells

-

Loading buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

CXCL12

-

IT1t (or other test compounds)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Plate CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127. Dilute this mixture in loading buffer to the final working concentration.

-

Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

During incubation, prepare a plate with varying concentrations of IT1t and a plate with a constant concentration of CXCL12 (typically at its EC80).

-

After incubation, place the cell plate in the fluorescence plate reader.

-

Add the IT1t solutions to the cell plate and incubate for 15-30 minutes.

-

Measure the baseline fluorescence for 10-20 seconds.

-

Add the CXCL12 solution to the wells and immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

Analyze the data by calculating the peak fluorescence response and determine the IC50 value for IT1t's inhibition of the calcium flux.

Pharmacokinetics and In Vivo Efficacy of IT1t

While detailed pharmacokinetic data for IT1t in mammals is not extensively published, it has been described as having excellent bioavailability and in vivo activity.[2][3] In a zebrafish xenograft model of triple-negative breast cancer, IT1t was shown to reduce the formation of early metastases, demonstrating its potential as an anti-cancer agent.[4] Further studies in mammalian models are necessary to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile and to establish its therapeutic potential in a clinical setting.

Conclusion

Isothiourea derivatives, exemplified by the potent CXCR4 antagonist IT1t, represent a promising class of compounds for drug discovery. The detailed pharmacological data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this area. The high affinity and in vivo activity of IT1t underscore the potential of the isothiourea scaffold for the development of novel therapeutics targeting a range of diseases. Further investigation into the pharmacokinetics and efficacy of IT1t in mammalian models will be crucial for its translation into clinical applications.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel thiourea-based sirtuin inhibitory warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Modulatory Effect of IT1t Dihydrochloride on CXCR4 Oligomerization: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the selective disruption of C-X-C chemokine receptor type 4 (CXCR4) oligomerization by the small molecule antagonist, IT1t dihydrochloride. This document is intended for researchers, scientists, and drug development professionals investigating CXCR4 signaling and therapeutics.

Executive Summary

CXCR4, a G protein-coupled receptor (GPCR), plays a crucial role in immune responses, cancer progression, and viral infections, including HIV-1.[1][2][3] The receptor's function is intricately linked to its quaternary structure, existing as monomers, dimers, and higher-order oligomers in the cell membrane.[1][2][3][4] The small molecule isothiourea derivative, IT1t, has been identified as a potent CXCR4 antagonist that selectively and rapidly destabilizes this oligomeric structure, promoting a monomeric state.[1][2][3] This effect is notably distinct from other CXCR4 antagonists like AMD3100, which does not disrupt receptor oligomerization.[1][2][3] This guide will detail the experimental evidence, methodologies, and signaling implications of IT1t's unique mechanism of action.

Quantitative Data Summary

The following table summarizes the quantitative data on the interaction of IT1t and the comparative antagonist AMD3100 with the CXCR4 receptor.

| Compound | Parameter | Value | Assay Condition | Source |

| IT1t | IC50 | 2.1 nM | Inhibition of CXCL12/CXCR4 interaction | [5] |

| IC50 | 23.1 nM | Inhibition of calcium flux | [5] | |

| IC50 | 7 nM | Inhibition of X4-tropic HIV infection | [6] | |

| IC50 | 2.6 x 10⁻⁸ M | Antagonism of CXCL12-induced [³⁵S]GTPγS binding | [1] | |

| Ki | 5.2 ± 0.1 x 10⁻⁹ M | Binding affinity for CXCR4 | [1] | |

| AMD3100 | IC50 | 3.9 x 10⁻⁷ M | Antagonism of CXCL12-induced [³⁵S]GTPγS binding | [1] |

Signaling Pathways and Mechanism of Action

CXCR4 activation by its endogenous ligand, CXCL12, initiates a signaling cascade through G protein coupling, leading to various cellular responses, including migration and proliferation. The oligomeric state of CXCR4 is believed to be crucial for its signaling efficacy.

IT1t exerts its antagonistic effect by binding to the CXCR4 receptor and inducing a conformational change that destabilizes the dimer/oligomer interface. This promotes the dissociation of CXCR4 into monomers, thereby altering its signaling potential.

CXCR4 Signaling and IT1t's Disruptive Mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of IT1t's effect on CXCR4 oligomerization.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

Objective: To biochemically assess the oligomeric state of CXCR4 in response to ligand treatment.

Methodology:

-

Cell Culture and Lysis: Flp-In T-REx 293 cells stably expressing CXCR4 tagged with monomeric enhanced green fluorescent protein (CXCR4-mEGFP) are cultured. Following treatment with IT1t or a vehicle control, cells are harvested and lysed in a non-denaturing buffer containing a mild detergent (e.g., digitonin).

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein are loaded onto a native polyacrylamide gel. Electrophoresis is performed under non-denaturing conditions, preserving the native protein complexes.

-

Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is then probed with an anti-GFP antibody to specifically detect the CXCR4-mEGFP fusion protein.

-

Detection: The signal is detected using a chemiluminescence-based system, revealing bands corresponding to CXCR4 monomers, dimers, and higher-order oligomers. A shift in band intensity towards the monomeric form after IT1t treatment indicates disruption of oligomers.

Spatial Intensity Distribution Analysis (SpIDA)

Objective: To quantify the average oligomer size of CXCR4-mEGFP in living cells.

Methodology:

-

Cell Preparation: Cells expressing CXCR4-mEGFP are seeded on glass-bottom dishes suitable for confocal microscopy.

-

Image Acquisition: A series of images are acquired from defined regions of interest (ROIs) on the plasma membrane using a confocal microscope with photon-counting capabilities.

-

Fluorescence Fluctuation Analysis: The SpIDA algorithm analyzes the fluorescence intensity fluctuations within the ROIs. The analysis of the pixel-intensity histogram provides information on the average number of fluorescent particles and their quantal brightness (brightness of a single monomer).

-

Oligomer Size Calculation: By comparing the quantal brightness of CXCR4-mEGFP in the ROIs to the brightness of a known monomeric fluorescent protein, the average number of CXCR4 protomers per complex (i.e., the average oligomer size) is calculated.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by CXCR4, and its inhibition by antagonists.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing CXCR4.

-

Assay Reaction: The membranes are incubated with GDP, the agonist CXCL12, and varying concentrations of the antagonist (IT1t or AMD3100). The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, which traps the [³⁵S]GTPγS bound to the G proteins associated with the membranes.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the antagonist concentration to determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the maximal G protein activation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments used to characterize the effect of IT1t on CXCR4 oligomerization.

Workflow for Investigating IT1t's Effect on CXCR4.

Conclusion

References

- 1. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand‐independent higher‐order multimerization of CXCR4, a G‐protein‐coupled chemokine receptor involved in targeted metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. portlandpress.com [portlandpress.com]

Structural Analysis of IT1t Dihydrochloride Binding to CXCR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular interactions between the small molecule antagonist, IT1t dihydrochloride, and the C-X-C chemokine receptor type 4 (CXCR4). Understanding this interaction is pivotal for the development of therapeutics targeting a range of pathologies, including cancer metastasis and HIV-1 infection, where CXCR4 plays a critical role.[1][2] This document provides a comprehensive overview of the binding characteristics, experimental methodologies, and the consequential effects on CXCR4 signaling.

Quantitative Analysis of IT1t Binding to CXCR4

The binding of this compound to CXCR4 has been characterized by several quantitative parameters, establishing it as a potent antagonist. The data, summarized below, has been compiled from various experimental studies.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 5.2 ± 0.1 nM | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | [3] |

| IC50 | 2.1 nM | Inhibition of CXCL12/CXCR4 interaction | [4] |

| IC50 | 8.0 nM | Isothiourea CXCR4 receptor antagonists | [5][6] |

| IC50 | 23.1 nM | Inhibition of calcium flux | [4] |

| EC50 (CXCL12) | 1.6 ± 0.2 nM | [35S]GTPγS binding in Flp-In T-REx 293 cells expressing CXCR4–mEGFP | [3] |

Structural Basis of the IT1t-CXCR4 Interaction

Crystal structures of CXCR4 in complex with IT1t have provided atomic-level insights into their interaction.[1][7] IT1t, a small, drug-like isothiourea derivative, binds within a large and open binding cavity of CXCR4, located closer to the extracellular surface compared to other G protein-coupled receptors (GPCRs).[1][8]

The binding site for IT1t is primarily defined by residues from transmembrane helices I, II, III, and VII.[1] Notably, the isothiourea moieties of IT1t form critical salt bridges with key acidic residues in CXCR4, specifically Asp97 and Glu288.[5][6] The cyclohexane rings of IT1t engage in hydrophobic interactions with the receptor, with one of the rings pointing out of the GPCR channel.[5][6] This structural arrangement has been pivotal in the rational design of modified CXCR4 inhibitors.[5][6]

A significant finding from structural studies is that IT1t binding can disrupt the oligomeric state of CXCR4.[3][9] Evidence suggests that CXCR4 can exist as monomers, dimers, and higher-order oligomers in the cell membrane.[3][9] The binding of IT1t has been shown to rapidly and selectively destabilize these oligomers, a characteristic not shared by all CXCR4 antagonists like AMD3100.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols used to characterize the IT1t-CXCR4 interaction.

[35S]GTPγS Binding Assay

This assay is used to measure the activation of G proteins following receptor agonism and its inhibition by antagonists.

Workflow:

References

- 1. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of IT1t Dihydrochloride in Cancer Metastasis Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IT1t dihydrochloride, a potent and specific small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). We will delve into its mechanism of action, its significant role in the inhibition of cancer metastasis, and the experimental evidence supporting its therapeutic potential. This document is designed to be a core resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: The CXCR4/CXCL12 Axis and this compound

Cancer metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical signaling pathway implicated in this process is the axis formed by the chemokine receptor CXCR4 and its ligand, CXCL12 (also known as SDF-1α). The CXCR4/CXCL12 axis is a key regulator of cell migration and homing in both normal physiological processes, such as immune cell trafficking and embryonic development, and in pathological conditions, including cancer progression.[1][2][3]

Overexpression of CXCR4 has been documented in over 20 different types of cancer, including breast, prostate, lung, and colorectal cancers, and is often correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[2][4] The interaction between CXCL12, which is highly expressed in organs that are common sites of metastasis (e.g., bone marrow, lungs, liver), and CXCR4 on circulating tumor cells, guides these cells to distant sites, promoting their survival, proliferation, and colonization.[2][4]

This compound is a small, drug-like isothiourea derivative that has emerged as a potent and specific antagonist of CXCR4.[1][5] It functions by directly interfering with the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling cascades that drive metastatic processes.[2][5] Its high potency and specificity make it an invaluable tool for cancer metastasis research and a promising candidate for therapeutic development.[4]

Mechanism of Action

IT1t exerts its anti-metastatic effects primarily through the competitive inhibition of the CXCR4 receptor. Its mechanism can be broken down into several key aspects:

-

Direct Antagonism of CXCR4: IT1t binds to the CXCR4 receptor, physically obstructing the docking of its ligand, CXCL12.[2][6] This direct competition prevents the conformational changes in the receptor necessary for signal transduction.

-

Disruption of CXCR4 Oligomerization: Unlike some other CXCR4 antagonists such as AMD3100 (Plerixafor), IT1t has been shown to selectively disrupt the dimeric and oligomeric structures of CXCR4 on the cell membrane.[7][8] The oligomerization state of CXCR4 is believed to be important for its signaling function, and IT1t's ability to promote receptor monomerization represents a distinct mechanistic feature.[7][8]

-

Inhibition of Downstream Signaling: By blocking CXCL12 binding and subsequent receptor activation, IT1t effectively shuts down the intracellular signaling pathways that promote metastasis. The CXCR4/CXCL12 axis typically activates G-protein-coupled signaling cascades that lead to:

-

Increased Cell Migration and Invasion: Activation of pathways involving Rac1 and matrix metalloproteinases (MMPs) that facilitate cell movement and degradation of the extracellular matrix.[4]

-

Enhanced Cell Survival and Proliferation: Engagement of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.

-

Angiogenesis: Promotion of new blood vessel formation, which is essential for tumor growth and dissemination.[2][4]

-

The following diagram illustrates the signaling pathway and the inhibitory action of IT1t.

Quantitative Data and Preclinical Evidence

The efficacy of IT1t has been demonstrated in multiple preclinical studies. The following tables summarize key quantitative data from the literature, highlighting its potency and anti-metastatic effects.

Table 1: In Vitro Potency of IT1t

| Parameter | Value | Cell/Assay System | Reference |

| IC₅₀ (CXCL12/CXCR4 Interaction) | 2.1 nM | Calcium flux assay | [5] |

| IC₅₀ (Calcium Flux Inhibition) | 23.1 nM | Calcium flux assay | [5] |

| IC₅₀ (CXCL12/CXCR4 Interaction) | 8.0 nM | Not specified | [9] |

| IC₅₀ (vs. CXCL12) | 0.198 nM | Not specified | [10] |

Table 2: Anti-Metastatic Effects in a Zebrafish Xenograft Model (Triple-Negative Breast Cancer)

| Treatment Group | Tumor Burden (Area, arbitrary units) at 2 dpi | Tumor Burden (Area, arbitrary units) at 4 dpi | Reference |

| Control (DMSO) | ~1.0 | ~1.5 | [1] |

| IT1t (20 µM) | ~0.5 | ~0.6 | [1] |

Note: dpi = days post-injection. Values are estimated from published graphs.

These data underscore the potent ability of IT1t to inhibit CXCR4 signaling at nanomolar concentrations and translate this inhibition into a significant reduction of metastatic tumor burden in a relevant in vivo model.[1][5] Notably, the effective concentrations of IT1t did not significantly impact cell viability or metabolic activity, suggesting that its primary effect is on metastasis rather than general cytotoxicity.[1]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides a detailed protocol for a key experimental model used to evaluate the anti-metastatic potential of IT1t.

Protocol 1: Zebrafish Xenograft Model for Early Metastasis Analysis

This protocol is adapted from studies investigating the effect of IT1t on triple-negative breast cancer (TNBC) cell metastasis.[1][6]

Objective: To assess the effect of IT1t on the formation of early micrometastases in vivo.

Materials:

-

Human triple-negative breast cancer cell line (e.g., MDA-MB-231)

-

This compound (e.g., from Calbiochem)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

WST-1 tetrazolium salt for viability assay

-

Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

-

Microinjection apparatus

-

Fluorescence stereomicroscope

Methodology:

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells under standard conditions.

-

Treat cells with IT1t (e.g., 20 µM) or vehicle control (DMSO) in the cell culture medium for 24 hours prior to injection.

-

(Optional) Assess cell viability and metabolic activity after treatment using a standard assay (e.g., WST-1) to confirm lack of cytotoxicity at the working concentration.[1]

-

-

Cell Preparation for Injection:

-

Harvest the pre-treated cells using trypsin.

-

Wash the cells with PBS and resuspend them in a suitable injection buffer at a concentration of approximately 200-400 cells per 2 nL.

-

Label cells with a fluorescent dye (e.g., DiI) for visualization if they are not stably expressing a fluorescent protein.

-

-

Zebrafish Embryo Xenotransplantation:

-

Use zebrafish embryos at 2 days post-fertilization (dpf).

-

Anesthetize the embryos.

-

Using a microinjector, inject approximately 2 nL of the cell suspension (200-400 cells) directly into the circulation via the Duct of Cuvier or posterior cardinal vein.

-

-

In Vivo Imaging and Quantification:

-

Maintain the injected embryos in standard embryo medium at 34°C.

-

At specified time points, typically 2 and 4 days post-injection (dpi), anesthetize the embryos for imaging.

-

Use a fluorescence stereomicroscope to visualize the fluorescently labeled tumor cells.

-

Quantify metastatic burden by measuring the total area of fluorescent tumor cell clusters in a defined region, such as the caudal hematopoietic tissue (CHT) in the tail fin.[1]

-

-

Data Analysis:

-

Compare the quantified tumor burden between the IT1t-treated group and the control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

-

The following diagram illustrates the experimental workflow.

References

- 1. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. doaj.org [doaj.org]

- 4. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IT1t Dihydrochloride in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT1t dihydrochloride is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4)[1]. The CXCR4 receptor, upon activation by its endogenous ligand CXCL12 (also known as Stromal Cell-Derived Factor-1α, SDF-1α), triggers a signaling cascade that results in the mobilization of intracellular calcium. This process is a key event in numerous physiological and pathological processes, including immune responses, cancer metastasis, and HIV-1 entry into host cells. Consequently, the inhibition of CXCL12-induced calcium flux is a critical functional readout for the characterization of CXCR4 antagonists.

These application notes provide a detailed protocol for utilizing this compound in a calcium mobilization assay to determine its inhibitory activity on the CXCR4 signaling pathway. The protocol is designed for a fluorescence-based assay format, which is a common and robust method for monitoring changes in intracellular calcium concentrations.

Mechanism of Action

CXCR4 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. The binding of CXCL12 to CXCR4 induces a conformational change in the receptor, leading to the activation of the G protein. The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration can be detected by calcium-sensitive fluorescent dyes.

This compound acts as a competitive antagonist at the CXCR4 receptor, preventing the binding of CXCL12 and thereby inhibiting the entire downstream signaling cascade, including the mobilization of intracellular calcium[1].

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and representative data from a calcium mobilization assay.

Table 1: Potency of this compound

| Parameter | Value | Reference |

| IC50 (CXCL12/CXCR4 Interaction) | 2.1 nM | [1] |

| IC50 (CXCL12-induced Calcium Flux) | 23.1 nM | [1] |

Table 2: Example Dose-Response Data for this compound in a Calcium Mobilization Assay

| IT1t Concentration (nM) | % Inhibition of CXCL12-induced Calcium Flux |

| 0.1 | 5 |

| 1 | 15 |

| 10 | 45 |

| 25 | 70 |

| 50 | 85 |

| 100 | 95 |

| 1000 | 98 |

Signaling Pathway Diagram

Caption: Signaling pathway of CXCL12-induced calcium mobilization and its inhibition by this compound.

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed for a 96-well plate format using a fluorescence plate reader.

Materials and Reagents:

-

Cells: A cell line endogenously expressing or stably transfected with human CXCR4 (e.g., U87.CD4.CXCR4, Jurkat, or other lymphocytic/monocytic cell lines).

-

This compound: Prepare a stock solution in a suitable solvent (e.g., water or DMSO) and make serial dilutions in assay buffer.

-

CXCL12 (SDF-1α): Recombinant human CXCL12.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fluo-8 AM, or Cal-520 AM.

-

Pluronic F-127: To aid in dye loading.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional): An anion-exchange transport inhibitor that can reduce dye leakage from the cells.

-

Positive Control: Ionomycin or another calcium ionophore.

-

Negative Control: Assay buffer or a vehicle control.

-

Black, clear-bottom 96-well plates.

Procedure:

-

Cell Seeding:

-

The day before the assay, seed the CXCR4-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁴ to 5 x 10⁴ cells per well).

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare the dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in assay buffer. Add Pluronic F-127 (e.g., 0.02% final concentration) to facilitate dye solubilization. If using probenecid, add it to the loading solution (e.g., 2.5 mM).

-

Aspirate the cell culture medium from the wells.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

-

-

Compound Pre-incubation:

-

Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.

-

Add 100 µL of the IT1t dilutions to the respective wells. For control wells, add 100 µL of assay buffer (for agonist control) or vehicle control.

-

Incubate the plate for 10-30 minutes at room temperature or 37°C, protected from light.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Prepare a solution of CXCL12 in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), typically in the low nanomolar range. The optimal concentration should be determined empirically.

-

Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 120-180 seconds.

-

Initiate the reading and establish a stable baseline fluorescence for 15-20 seconds.

-

Using the instrument's automated injection system, add a defined volume of the CXCL12 solution to each well.

-

Continue recording the fluorescence signal for the remainder of the measurement period.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (F - F₀).

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Response with IT1t - Basal) / (Response with CXCL12 alone - Basal)] x 100

-

Plot the percent inhibition against the logarithm of the IT1t concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the calcium mobilization assay to evaluate this compound.

References

Application Notes and Protocols for IT1t Dihydrochloride in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT1t dihydrochloride is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, upon binding its cognate ligand CXCL12 (stromal cell-derived factor-1α, SDF-1α), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[3][4] The CXCL12/CXCR4 signaling axis is a key mediator of cell migration and invasion in numerous cancer types, making it an attractive target for therapeutic intervention.[3][5] this compound exerts its inhibitory effect by disrupting the oligomerization of CXCR4, a process important for its signaling function.[4][6] These application notes provide detailed protocols for utilizing this compound in two common cell migration assays: the Transwell assay and the scratch (wound healing) assay.

Mechanism of Action

This compound is a competitive antagonist of CXCL12 binding to CXCR4.[2] Structural studies have shown that IT1t binds to the transmembrane domain of CXCR4, thereby preventing the conformational changes required for receptor activation and downstream signaling.[7] A key aspect of its mechanism is the rapid destabilization of CXCR4 dimers and higher-order oligomers.[4][6] This disruption of receptor organization interferes with the efficient coupling to intracellular signaling pathways.

The binding of CXCL12 to CXCR4 typically activates G-protein-dependent signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are central to cell migration.[3] By blocking the initial ligand-receptor interaction and disrupting receptor oligomerization, this compound effectively inhibits these downstream signaling events, leading to a reduction in chemotaxis and cell motility.

Data Presentation

The inhibitory potency of this compound has been quantified in various functional assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Cell Line/System | IC50 Value | Reference |

| CXCL12/CXCR4 Interaction | - | 2.1 nM | [1][2] |

| Calcium Flux Inhibition | - | 23.1 nM | [2] |

| [³⁵S]GTPγS Binding | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | 26 nM | [6] |

| HIV-1 (X4) Inhibition | MT-4 cells | 14.2 nM | [1][2] |

| HIV-1 (X4) Inhibition | PBMCs | 19 nM | [1][2] |

Experimental Protocols

Transwell Migration Assay

The Transwell assay, or Boyden chamber assay, is a widely used method to assess the chemotactic response of cells to a chemoattractant.[8] In this setup, cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane, and the chemoattractant is placed in the lower chamber. The migration of cells through the pores is quantified to determine the effect of inhibitory compounds like this compound.

Materials:

-

24-well Transwell inserts (e.g., 8.0 µm pore size, polycarbonate membrane)

-

24-well tissue culture plates

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human CXCL12/SDF-1α

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting solution (e.g., Trypan Blue)

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

Cotton swabs

Protocol:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium. This enhances the migratory response to the chemoattractant.

-

On the day of the assay, harvest the cells using trypsin (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

-

Wash the cells with serum-free medium and resuspend them at a concentration of 1 x 10⁶ cells/mL in serum-free medium.

-

-

Assay Setup:

-

Prepare the chemoattractant solution by diluting CXCL12 in serum-free medium to a final concentration of 10-100 ng/mL. The optimal concentration should be determined empirically for each cell line.

-

Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For a negative control, add 600 µL of serum-free medium without CXCL12.

-

Prepare the cell suspension with this compound. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO or PBS) should be included.

-

Carefully place the Transwell inserts into the wells of the 24-well plate.

-

Add 100 µL of the cell suspension (containing IT1t or vehicle) to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-24 hours. The incubation time will vary depending on the cell type and should be optimized.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the migrated cells by immersing the insert in a 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Image the stained cells using a microscope.

-

To quantify migration, count the number of migrated cells in several random fields of view for each insert. Alternatively, the crystal violet stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

-

Scratch (Wound Healing) Assay

The scratch assay is a straightforward method to study collective cell migration in vitro. A "scratch" or cell-free gap is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.[9]

Materials:

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips or a dedicated scratch tool

-

Cell culture medium

-

This compound

-

PBS

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the Scratch:

-

Once the cells have formed a confluent monolayer, gently create a scratch in the center of the well using a sterile 200 µL pipette tip. Apply firm, consistent pressure to ensure a clean, cell-free gap.

-

Wash the wells gently with PBS to remove any detached cells.

-

-

Treatment with this compound:

-

Replace the PBS with fresh culture medium containing the desired concentrations of this compound (e.g., 10 nM to 10 µM). A vehicle control should be included.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture the first image of the scratch (time 0). It is crucial to have reference points to ensure that the same field of view is imaged at each time point.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the scratch at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.[10]

-

-

Data Analysis:

-

The rate of cell migration can be quantified by measuring the area or the width of the scratch at each time point.

-

Image analysis software (e.g., ImageJ) can be used to measure the cell-free area.

-

The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] x 100 where T₀ is the initial time point and Tₓ is the subsequent time point.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound in inhibiting cell migration.

Caption: Experimental workflow for the Transwell cell migration assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors induce CXCR4 mRNA but antagonize CXCR4 migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

Application of IT1t Dihydrochloride in Zebrafish Xenograft Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing IT1t dihydrochloride in zebrafish xenograft models to study cancer metastasis and evaluate novel therapeutic strategies. The information is compiled from peer-reviewed research and is intended to guide researchers in designing and executing robust experiments.

Introduction

The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for cancer research, offering advantages such as rapid tumor development, optical transparency for real-time imaging, and the ability to conduct medium to high-throughput screens. A key application of this model is the investigation of signaling pathways that drive cancer cell migration and metastasis. One such critical pathway is the CXCR4-CXCL12 axis, which is implicated in the metastasis of numerous cancers, including triple-negative breast cancer (TNBC)[1][2].

This compound is a potent and specific small-molecule antagonist of the CXCR4 receptor[1][3]. It functions as an orthosteric competitor of the natural ligand, CXCL12, thereby inhibiting downstream signaling that promotes cell migration[1]. Research has demonstrated that IT1t can effectively impair the formation of early micrometastases in zebrafish xenograft models of TNBC by blocking the interaction between human CXCR4 on cancer cells and the conserved zebrafish CXCL12 ligands[1][2][4]. This cross-species signaling activity underscores the utility of the zebrafish model for studying human cancer biology[1][4].

Mechanism of Action: The CXCR4-CXCL12 Axis

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, C-X-C motif chemokine 12 (CXCL12), play a crucial role in cell trafficking during both normal physiological processes and pathological conditions like cancer metastasis[1][2]. The binding of CXCL12 to CXCR4 activates intracellular signaling cascades that promote cell migration, proliferation, and survival. In the context of cancer, tumor cells expressing high levels of CXCR4 can "hijack" this signaling axis to metastasize to distant organs that have high concentrations of CXCL12[1].

This compound acts as a competitive antagonist at the CXCR4 receptor, preventing CXCL12 from binding and initiating these downstream signaling events. This inhibition of the CXCR4-CXCL12 axis has been shown to reduce the metastatic potential of cancer cells[1][3].

Quantitative Data Summary

The following tables summarize the quantitative data from a study by Tulotta et al. (2016), which investigated the effect of IT1t on triple-negative breast cancer (TNBC) cell line MDA-MB-231-B in a zebrafish xenograft model[1].

Table 1: Effect of IT1t on TNBC Cell Viability and Metabolic Activity

| Treatment | Concentration | Live Cells (%) | Metabolic Activity |

| DMSO (Control) | - | 97% | Not significantly affected |

| IT1t | 20 µM | 92% | Not significantly affected |

Data indicates that at the effective concentration, IT1t does not significantly impact cell survival or proliferation, suggesting its anti-metastatic effects are not due to cytotoxicity.[1]

Table 2: Effect of IT1t Pre-treatment on TNBC Micrometastasis in Zebrafish Xenografts

| Treatment | Time Post-Injection | Reduction in Tumor Burden at Secondary Site |

| IT1t (20 µM) | 2 days | Significant reduction compared to control |

| IT1t (20 µM) | 4 days | Significant reduction compared to control |

This data demonstrates the efficacy of IT1t in reducing the formation of early metastatic lesions in vivo.[1]

Experimental Protocols

The following protocols are based on the methodologies described by Tulotta et al. (2016) and general zebrafish xenograft procedures[1][5][6][7].

Protocol 1: In Vitro Treatment of Cancer Cells with IT1t

Objective: To prepare cancer cells with inhibited CXCR4 signaling prior to implantation into zebrafish embryos.

Materials:

-

Triple-negative breast cancer cell line (e.g., MDA-MB-231-B)

-

Standard cell culture medium (e.g., DMEM with 10% FCS)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counter

Procedure:

-

Culture MDA-MB-231-B cells to 50-90% confluency in a 10 cm plate.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells by adding IT1t to the culture medium to a final concentration of 20 µM. For the control group, add an equivalent volume of DMSO.

-

Incubate the cells for 24 hours at 37°C and 5% CO2.

-

After incubation, wash the cells twice with PBS.

-

Detach the cells using Trypsin-EDTA and neutralize with culture medium.

-

Pellet the cells by centrifugation (e.g., 180 x g for 3 minutes) and resuspend in PBS.

-

Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm that IT1t treatment did not cause significant cell death.

-

Count the cells and resuspend them in an appropriate injection buffer (e.g., 2% PVP in PBS) to a final concentration of 3-10 x 10^7 cells/ml[5]. Keep the cell suspension on ice.

Protocol 2: Zebrafish Xenograft Implantation

Objective: To implant IT1t-treated or control cancer cells into zebrafish embryos.

Materials:

-

Fertilized zebrafish embryos (e.g., 48 hours post-fertilization)

-

Tricaine solution (anesthetic)

-

Microinjection setup (fluorescence stereomicroscope, micromanipulator, microinjector)

-

Glass capillary needles

-

Agarose injection plate

Procedure:

-

Anesthetize 48 hpf zebrafish embryos using Tricaine solution.

-

Align the embryos on an agarose injection plate.

-

Load a glass capillary needle with the prepared cell suspension (from Protocol 1).

-

Inject approximately 4 nl of the cell suspension (120-400 cells) into the pericardial space of each embryo[5].

-

After injection, transfer the embryos to a petri dish with fresh E3 medium and incubate at a compromised temperature that supports both zebrafish development and tumor cell growth (e.g., 34°C)[6].

Protocol 3: Imaging and Quantification of Metastasis

Objective: To visualize and quantify the extent of tumor cell dissemination.

Materials:

-

Fluorescence stereomicroscope or confocal microscope

-

Anesthetized zebrafish xenografts (from Protocol 2)

-

Imaging software with quantification capabilities

Procedure:

-

At 1-day post-injection (dpi), screen the embryos for successful engraftment and overall health. Discard any unhealthy or improperly injected embryos.

-

At 2 dpi and 4 dpi, anesthetize the embryos and mount them for imaging.

-

Acquire fluorescent images of the entire embryo, focusing on both the primary tumor site (pericardial space) and potential metastatic sites in the caudal hematopoietic tissue.

-

Quantify the tumor burden at the secondary (metastatic) site. This can be done by measuring the fluorescent area or counting the number of disseminated cells using imaging software.

-

Compare the metastatic burden between the IT1t-treated group and the control group to determine the effect of CXCR4 inhibition.

Conclusion

The zebrafish xenograft model, in combination with targeted inhibitors like this compound, provides a valuable platform for dissecting the molecular mechanisms of cancer metastasis and for the preclinical evaluation of anti-cancer drugs. The protocols and data presented here offer a framework for researchers to investigate the role of the CXCR4-CXCL12 signaling axis and to explore the therapeutic potential of its inhibition. The conserved nature of this signaling pathway between humans and zebrafish makes this model particularly relevant for translational cancer research[1][4].

References

- 1. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule IT1t impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis [jove.com]

- 7. doaj.org [doaj.org]

Application Notes and Protocols for IT1t Dihydrochloride in Chemotaxis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT1t dihydrochloride is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The interaction between CXCR4 and its unique chemokine ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV-1 entry.[1][2][3] Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental cellular process orchestrated by the CXCR4/CXCL12 signaling axis. This compound serves as a valuable tool for studying the mechanisms of chemotaxis by specifically blocking this interaction. These application notes provide detailed protocols for utilizing this compound to investigate chemotaxis and the associated signaling pathways.

Mechanism of Action